1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride
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Overview
Description
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps but with optimized conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridin-4-yl)methanamine hydrochloride
- 4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- 4-Chloropyridin-2-yl)methanamine
Uniqueness
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C6H7Cl3N2 |
---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
(2,5-dichloropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-3-10-6(8)1-4(5)2-9;/h1,3H,2,9H2;1H |
InChI Key |
AFYVRJVEEDJTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)CN.Cl |
Origin of Product |
United States |
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